molecular formula C18H16O4 B10804767 2-Oxooxolan-3-yl 2,2-diphenylacetate

2-Oxooxolan-3-yl 2,2-diphenylacetate

Cat. No.: B10804767
M. Wt: 296.3 g/mol
InChI Key: AGUQXUUNUNQRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxooxolan-3-yl 2,2-diphenylacetate is a chemical compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . . This compound is used in various research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

2-Oxooxolan-3-yl 2,2-diphenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxooxolan-3-yl 2,2-diphenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxooxolan-3-yl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Oxooxolan-3-yl 2,2-diphenylacetate can be compared with other similar compounds such as:

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUQXUUNUNQRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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